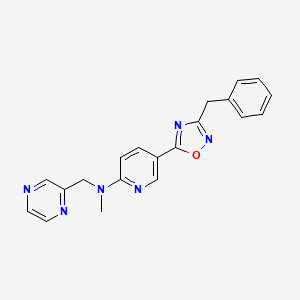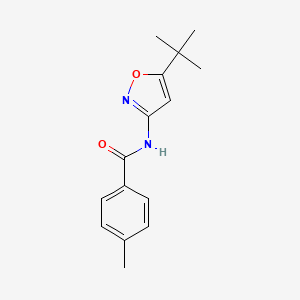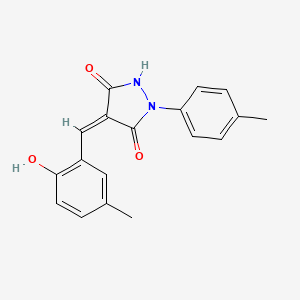![molecular formula C11H9F3N2O2S B5148158 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)
3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a thiazolidinedione ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The amino group is then introduced through amination reactions, often using ammonia or primary amines under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolidinedione ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the trifluoromethyl group or the amino group to produce corresponding reduced forms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the thiazolidinedione ring, reduced forms of the trifluoromethyl group, and substituted derivatives at the amino or thiazolidinedione positions.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology
In biological research, 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features make it a candidate for drug design, especially for targeting diseases that involve thiazolidinedione receptors or pathways influenced by trifluoromethyl groups.
Industry
In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its unique properties can contribute to the development of new materials with enhanced performance characteristics.
作用机制
The mechanism by which 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to receptors or enzymes, while the thiazolidinedione ring can modulate biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiazolidinediones: : These compounds share the thiazolidinedione ring structure and are used in the treatment of diabetes.
Trifluoromethylated phenyl compounds: : These compounds contain the trifluoromethyl group and are used in various pharmaceutical and agrochemical applications.
Amino derivatives: : Compounds with amino groups similar to those in the target molecule, used in drug design and synthesis.
Uniqueness
3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the trifluoromethyl group, amino group, and thiazolidinedione ring. This combination provides distinct chemical and biological properties that are not found in other compounds, making it valuable for specific applications.
属性
IUPAC Name |
3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-6-16-9(17)5-19-10(16)18/h1-4,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUQBTUAXPJLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5148075.png)

![N,N-diethyl-3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinamine](/img/structure/B5148089.png)
![3,5-dichloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5148097.png)
![5-chloro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5148115.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148116.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5148130.png)
![2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione](/img/structure/B5148154.png)
![N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride](/img/structure/B5148155.png)
![9-{2-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5148165.png)


![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5148195.png)
